molecular formula C7H9BrN2O B13582079 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol

2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol

Cat. No.: B13582079
M. Wt: 217.06 g/mol
InChI Key: VDJFRGHSYONBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol typically involves the bromination of pyridine derivatives followed by amination and hydroxylation. One common method involves the reaction of 6-bromopyridine with ethylene oxide in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes and carboxylic acids.

    Reduction: Reduced amines and alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-amino-2-(6-bromopyridin-3-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2

InChI Key

VDJFRGHSYONBMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CO)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.